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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzonitrile

CAS No.: 6575-09-3

Cat. No.: B1583042 Get Quote

Executive Summary
2-Chloro-6-methylbenzonitrile (CMBN) represents a classic case study in sterically

congested aromatic systems. Unlike simple benzonitriles, CMBN features an "ortho-

disubstituted" architecture where the nitrile group is flanked by a chlorine atom and a methyl

group. This structural arrangement induces significant steric inhibition of resonance, altering

the molecule's spectroscopic signature and reactivity profile.

For drug development professionals, CMBN is not merely a reagent but a privileged scaffold.

Its steric bulk prevents metabolic attack at the nitrile carbon, while the distinct electronic

properties of the chloro (electron-withdrawing) and methyl (electron-donating) groups provide a

unique vector for optimizing ligand-protein binding interactions.

Structural Architecture & Steric Environment
The physicochemical behavior of CMBN is defined by the Ortho Effect. The linear nitrile group

(-C≡N) attempts to lie coplanar with the benzene ring to maximize

-conjugation. However, the van der Waals radii of the adjacent Chlorine (1.75 Å) and Methyl
group (2.0 Å) create a repulsive "pocket" that distorts this planarity.

Crystallographic Conformation
X-ray diffraction studies reveal that CMBN crystallizes in the Monoclinic system (Space Group
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) [1].

Ring Distortion: The benzene ring is not a perfect hexagon.[1] The bond angles at C1

(bearing the nitrile) are compressed due to the repulsive forces of the ortho-substituents.

Planarity: While the nitrile group itself is linear, the C-CN bond axis may exhibit slight out-of-

plane twisting relative to the aromatic plane to relieve steric strain, although less so than in

di-tert-butyl analogs.

Electronic-Steric Interplay
The dipole moment is heavily influenced by the vector addition of the highly polar -CN and -Cl

groups, partially offset by the -CH3 group. This creates a distinct electrostatic potential map

(ESP) often exploited in rational drug design to target hydrophobic pockets in enzymes.

Structural Logic Diagram
The following diagram illustrates the causal relationship between the steric environment and

the observable physicochemical properties.

Fig 1. Causal flow from steric architecture to observable properties.
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Spectroscopic Characterization Guide
Accurate identification of CMBN requires recognizing specific shifts caused by the ortho-

substitution pattern.

Infrared Spectroscopy (FT-IR)
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The nitrile stretch (

) is the diagnostic handle. In unsubstituted benzonitrile, this appears ~2220-2230 cm⁻¹. In
CMBN, the interplay of the electron-withdrawing Chlorine (inductive effect, raising frequency)
and the electron-donating Methyl (resonance effect, lowering frequency) results in a specific
signature.

Key Observation: The

band typically appears at 2223–2225 cm⁻¹ [2].[2]

Interpretation: The high frequency confirms the nitrile is intact.[3] If this band shifts

significantly lower (<2210 cm⁻¹), it suggests conversion to an amide or complexation with

metals.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):

δ 2.50-2.60 ppm (s, 3H): The methyl group is slightly deshielded by the aromatic ring

current but shielded relative to a methyl ester.

Aromatic Region: Expect an ABC pattern (or AMX depending on field strength) due to the

1,2,3-trisubstituted ring. The protons are at positions 3, 4, and 5.

H-3 (ortho to Cl) and H-5 (ortho to Me) will appear as doublets.

H-4 (meta to CN) will appear as a triplet (or doublet of doublets).

Data Summary Table
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Parameter Value / Range Notes

CAS Number 6575-09-3

Molecular Formula C₈H₆ClN

Molecular Weight 151.59 g/mol

Crystal System
Monoclinic (

)
Validated via XRD [1]

IR Stretch (

)
2223–2225 cm⁻¹ Sharp, medium intensity

Melting Point 79–83 °C Distinct solid-state transition

Boiling Point 143 °C (at 38 mmHg)

Synthetic Pathways & Process Safety
The most reliable route to CMBN is the Sandmeyer Reaction, converting the corresponding

aniline to the nitrile. This protocol is preferred over direct electrophilic cyanation due to the

deactivated nature of the halogenated ring.

Synthetic Protocol: Sandmeyer Cyanation
Precursor: 2-Amino-6-chlorotoluene (6-Chloro-o-toluidine).

Step-by-Step Methodology:

Diazotization (0–5 °C):

Dissolve 2-amino-6-chlorotoluene in concentrated HCl.

Cool to 0°C.

Add aqueous NaNO₂ dropwise. Critical: Maintain temp <5°C to prevent diazonium

decomposition to the phenol.
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Sandmeyer Reagent Preparation:

In a separate vessel, neutralize CuCl with KCN/NaCN to generate the active

tetracyanocuprate(I) species or use CuCN directly.

Safety: This generates HCN gas if pH drops. Maintain basicity.

Substitution:

Slowly add the cold diazonium salt solution to the copper cyanide mixture.

Allow to warm to room temperature, then heat to 60°C to drive N₂ evolution.

Workup:

Steam distillation or solvent extraction (EtOAc).

Wash with NaOH (to remove phenols) and dilute HCl (to remove unreacted amines).

Process Logic & Safety Diagram
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Fig 2. Sandmeyer synthesis pathway with critical safety control points.
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Reactivity Profile in Drug Design
In medicinal chemistry, CMBN is rarely the final drug; it is a strategic intermediate.

Metabolic Stability
The 2,6-disubstitution pattern creates a "steric shield" around the nitrile carbon. This blocks

hydrolysis by liver amidases, which typically convert nitriles to carboxylic acids. Consequently,

drugs incorporating this motif (or derived from it) often exhibit longer half-lives.
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Synthetic Utility
CMBN serves as a precursor for:

Tetrazoles: Reaction with sodium azide (NaN₃) yields the tetrazole ring, a bioisostere of

carboxylic acid, often used in angiotensin II receptor blockers. The steric bulk forces the

tetrazole ring out of plane, locking the conformation.

Biaryl Systems: The Chlorine atom at position 2 is activated for cross-coupling (e.g., Suzuki-

Miyaura) due to the electron-withdrawing nitrile group ortho to it. However, the adjacent

methyl group requires the use of specialized, sterically demanding phosphine ligands (e.g.,

S-Phos or X-Phos) to facilitate the oxidative addition of Palladium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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